molecular formula C10H15NS B13323401 Cyclobutyl(5-methylthiophen-2-yl)methanamine

Cyclobutyl(5-methylthiophen-2-yl)methanamine

Cat. No.: B13323401
M. Wt: 181.30 g/mol
InChI Key: RPTCLYLKIGTCFT-UHFFFAOYSA-N
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Description

Cyclobutyl(5-methylthiophen-2-yl)methanamine is a small organic molecule comprising a cyclobutyl ring linked to a methanamine group, which is further substituted with a 5-methylthiophen-2-yl moiety. The 5-methylthiophene group introduces electron-rich aromaticity, while the cyclobutyl ring contributes steric bulk and conformational rigidity.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

cyclobutyl-(5-methylthiophen-2-yl)methanamine

InChI

InChI=1S/C10H15NS/c1-7-5-6-9(12-7)10(11)8-3-2-4-8/h5-6,8,10H,2-4,11H2,1H3

InChI Key

RPTCLYLKIGTCFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C2CCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes:: There are several synthetic routes to prepare this compound. One common method involves the reaction of 5-methylthiophen-2-yl bromide with cyclobutylamine. The bromide group is replaced by the cyclobutyl(5-methylthiophen-2-yl)methanamine moiety. Reaction conditions typically involve a solvent (such as dichloromethane) and a base (such as potassium carbonate).

Industrial Production:: While industrial-scale production details may vary, the synthesis typically follows similar principles. Optimization for yield, purity, and safety is crucial in large-scale manufacturing.

Chemical Reactions Analysis

Reactivity:: Cyclobutyl(5-methylthiophen-2-yl)methanamine can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the cyclobutyl group or the amino group is replaced by other functional groups.

    Oxidation and Reduction: Depending on reaction conditions, it may be oxidized or reduced.

    Ring-Opening Reactions: The cyclobutyl ring can open under specific conditions.

Common Reagents::
  • Bromine (Br2): Used for halogenation reactions.
  • Hydrogen (H2): For reduction.
  • Strong Bases: Such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:: The specific products depend on the reaction type. For example, substitution reactions yield various derivatives of this compound.

Scientific Research Applications

Chemistry::
  • Building Block: Used in the synthesis of more complex molecules.
  • Medicinal Chemistry: Investigated for potential drug development.
Biology and Medicine::
  • Biological Studies: Used as a probe to study receptor interactions.
  • Pharmacology: Investigated for potential therapeutic applications.
Industry::
  • Fine Chemicals: Used in specialty chemical manufacturing.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of Cyclobutyl(5-methylthiophen-2-yl)methanamine, along with their molecular properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Applications References
This compound C₁₀H₁₅NS 197.30 5-methylthiophen-2-yl Scaffold for enzyme inhibitors (inferred)
[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine C₉H₁₂BrNS 262.17 5-bromothiophen-2-yl Synthetic intermediate; structural studies
(5-Chlorothiophen-2-yl)(cyclobutyl)methanamine C₉H₁₂ClNS 201.72 5-chlorothiophen-2-yl Not explicitly stated; likely intermediate
(4-Bromophenyl)(cyclobutyl)methanamine hydrochloride C₁₁H₁₅BrClN 292.61 4-bromophenyl (non-thiophene) Pharmaceutical intermediate
(5-(Pyridin-2-ylsulfonyl)thiophen-2-yl)methanamine C₁₀H₁₀N₂O₂S₂ 270.33 Pyridinesulfonyl-thiophene LOX inhibition; anti-metastatic activity

Key Observations:

Substituent Effects on Molecular Weight and Reactivity :

  • Bromine and chlorine substituents (e.g., ) increase molecular weight and polarity compared to the methyl group in the target compound. These halogens may enhance binding affinity to hydrophobic enzyme pockets but could reduce solubility.
  • The pyridinesulfonyl group in introduces a polar sulfone moiety, significantly altering electronic properties and enabling hydrogen bonding, which correlates with its anti-metastatic activity.

Biological Activity :

  • Thiophene derivatives with sulfonyl groups (e.g., ) demonstrate explicit bioactivity, such as LOX inhibition, whereas halogenated analogs () are primarily intermediates.
  • Cyclobutylmethanamine derivatives with piperazine or indole substituents (e.g., ) show potent inhibition of p97 ATPase, suggesting that the target compound’s methylthiophene group could be optimized for similar targets.

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions. For example, brominated or chlorinated thiophenes are prepared using N-bromosuccinimide (NBS) or sulfuryl chloride , while sulfonylated variants require sulfonation of thiophene precursors .

Physicochemical Properties and Stability

However, inferences can be drawn:

  • pKa : The primary amine group (pKa ~10.5–11.0) ensures protonation at physiological pH, favoring ionic interactions in biological systems.
  • Stability : Cyclobutyl rings are conformationally strained but stable under synthetic conditions, as evidenced by their use in multi-step syntheses .

Biological Activity

Cyclobutyl(5-methylthiophen-2-yl)methanamine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H15_{15}N1_{1}S1_{1}, with a molecular weight of approximately 219.76 g/mol. The compound features a cyclobutyl group attached to a 5-methylthiophen-2-yl moiety, which contributes to its unique reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The amine functional group allows for hydrogen bonding and ionic interactions, influencing biochemical pathways involved in cell signaling, growth, and apoptosis.

Interaction with Biological Targets

Research indicates that this compound may modulate the activity of specific enzymes or receptors, leading to various biological effects. For example, it has been studied for potential anticancer properties by inhibiting lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism .

Antimicrobial and Anticancer Properties

This compound has shown promise in several biological assays:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Inhibits growth in cancer cell lines such as MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma) by targeting metabolic pathways .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited LDH in highly glycolytic cancer cell lines, leading to reduced lactate production and delayed cell growth. This suggests a potential role in metabolic reprogramming of cancer cells .
  • Antimicrobial Effects : The compound was evaluated against several microbial strains, showing significant inhibition rates compared to control groups. This highlights its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
(Cyclopropylmethyl)[(5-methylthiophen-2-yl)methyl]amineCyclopropyl group instead of cyclobutylSimilar receptor interactions but differing potency
(Phenyl)[(5-methylthiophen-2-yl)methyl]aminePhenyl group replacing cyclobutaneKnown for analgesic properties
(Cyclohexyl)[(5-methylthiophen-2-yl)methyl]amineCyclohexane ringBroader range of receptor interactions

These comparisons illustrate how variations in the ring size and substituents can significantly influence biological activity and pharmacological profiles.

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